molecular formula C6H7F3O3 B13005624 (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one

(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one

Cat. No.: B13005624
M. Wt: 184.11 g/mol
InChI Key: VYHQZPKSTHSAFN-YFKPBYRVSA-N
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Description

(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one can be achieved through several methods. One common route involves the palladium-catalyzed cyclization of (E)-3-alkynyl-3-trifluoromethyl allylic alcohols . This method provides a straightforward approach to obtaining the desired compound with high stereoselectivity.

Another method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using various catalysts such as platinum, cerium ammonium nitrate, and lanthanide triflates . These reactions typically proceed under mild conditions and offer high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its potential use in medicinal chemistry, where it can modulate the activity of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles such as:

Uniqueness

(S)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is unique due to its combination of a hydroxyl group and a trifluoromethyl group within a tetrahydropyran ring. This structure imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

(4S)-4-hydroxy-4-(trifluoromethyl)oxan-2-one

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(11)1-2-12-4(10)3-5/h11H,1-3H2/t5-/m0/s1

InChI Key

VYHQZPKSTHSAFN-YFKPBYRVSA-N

Isomeric SMILES

C1COC(=O)C[C@@]1(C(F)(F)F)O

Canonical SMILES

C1COC(=O)CC1(C(F)(F)F)O

Origin of Product

United States

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